1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine
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Overview
Description
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines pyridazine, azetidine, and pyridopyrimidine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyridopyrimidine intermediates, followed by their coupling with azetidine derivatives. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine or pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine
- N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine stands out due to its unique combination of structural features, which may confer specific biological activities and chemical reactivity. Its distinct arrangement of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-15-25-20-12-24-11-10-18(20)23(26-15)29(2)16-13-30(14-16)22-9-8-19(27-28-22)17-6-4-5-7-21(17)31-3/h4-12,16H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFKTHJNVZXJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N(C)C3CN(C3)C4=NN=C(C=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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